Cas no 2169209-12-3 (8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane)

8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane 化学的及び物理的性質
名前と識別子
-
- 8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane
- 8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane
- 2169209-12-3
- EN300-1280023
-
- インチ: 1S/C12H21NO/c1-10(2)8-12(9-10)13-7-6-11(14-12)4-3-5-11/h13H,3-9H2,1-2H3
- InChIKey: VQFUSSKKHNWCNP-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCNC31CC(C)(C)C3)CCC2
計算された属性
- せいみつぶんしりょう: 195.162314293g/mol
- どういたいしつりょう: 195.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280023-10.0g |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 10g |
$8961.0 | 2023-06-08 | ||
Enamine | EN300-1280023-1.0g |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 1g |
$2083.0 | 2023-06-08 | ||
Enamine | EN300-1280023-500mg |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 500mg |
$2000.0 | 2023-10-01 | ||
Enamine | EN300-1280023-50mg |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 50mg |
$1750.0 | 2023-10-01 | ||
Enamine | EN300-1280023-2500mg |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 2500mg |
$4084.0 | 2023-10-01 | ||
Enamine | EN300-1280023-5.0g |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 5g |
$6043.0 | 2023-06-08 | ||
Enamine | EN300-1280023-2.5g |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 2.5g |
$4084.0 | 2023-06-08 | ||
Enamine | EN300-1280023-250mg |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 250mg |
$1917.0 | 2023-10-01 | ||
Enamine | EN300-1280023-10000mg |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 10000mg |
$8961.0 | 2023-10-01 | ||
Enamine | EN300-1280023-100mg |
8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^{6}.3^{4}]dodecane |
2169209-12-3 | 100mg |
$1834.0 | 2023-10-01 |
8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecaneに関する追加情報
8,8-Dimethyl-5-Oxa-10-Azadispiro[3.1.3^6.3^4]Dodecane: A Comprehensive Overview
The compound with CAS No 2169209-12-3, known as 8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^6.3^4]dodecane, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of spiro compounds, which are characterized by their unique structural features where two or more rings are joined through a single atom. The spiro structure in this molecule is further complicated by the presence of multiple fused rings and functional groups, making it a fascinating subject for both theoretical and applied research.
The 5-oxa and 10-aza designations in the name indicate the presence of oxygen and nitrogen atoms within the ring structures, respectively. These heteroatoms play a crucial role in determining the compound's physical and chemical properties, such as its reactivity, solubility, and thermal stability. Recent studies have highlighted the importance of such heteroatom-containing spiro compounds in drug design, where their unique pharmacokinetic profiles can lead to improved therapeutic outcomes.
One of the most intriguing aspects of 8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^6.3^4]dodecane is its potential application in advanced materials science. Researchers have explored its use as a building block for constructing complex molecular architectures, including supramolecular assemblies and functional polymers. The spiro structure provides a rigid framework that can be exploited for applications ranging from sensors to catalysts.
From a synthetic standpoint, the preparation of this compound involves a series of carefully designed reactions that highlight the ingenuity of modern organic chemistry techniques. The synthesis typically begins with the construction of individual ring systems, followed by their precise coupling to form the spiro junctions. Recent advancements in catalytic methods and stereocontrol have enabled chemists to achieve higher yields and better-defined stereochemistry in these syntheses.
The dimethyl substituents at position 8 introduce steric effects that influence both the molecule's conformational flexibility and its interaction with other molecules. These substituents are strategically placed to optimize certain properties, such as lipophilicity or binding affinity in biological systems. In vitro studies have demonstrated that these substituents can significantly impact the compound's bioavailability and pharmacodynamics.
In terms of spectroscopic characterization, 8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^6.3^4]dodecane exhibits distinct signals in nuclear magnetic resonance (NMR) spectra due to its complex ring system and heteroatoms. Advanced techniques such as two-dimensional NMR (e.g., COSY and NOESY) have been instrumental in elucidating its molecular structure with high precision.
Looking ahead, the development of novel applications for this compound is expected to accelerate with ongoing research into its electronic properties and reactivity under various conditions. Its ability to act as a versatile scaffold for functionalization opens up possibilities in fields such as nanotechnology and green chemistry.
In conclusion, 8,8-dimethyl-5-oxa-10-azadispiro[3.1.3^6.3^4]dodecane represents a prime example of how intricate molecular architectures can be harnessed for cutting-edge scientific advancements.
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